New Red

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

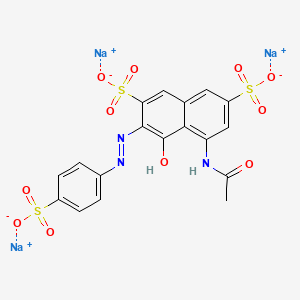

C18H12N3Na3O11S3 |

|---|---|

Molecular Weight |

611.5 g/mol |

IUPAC Name |

trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C18H15N3O11S3.3Na/c1-9(22)19-14-8-13(34(27,28)29)6-10-7-15(35(30,31)32)17(18(23)16(10)14)21-20-11-2-4-12(5-3-11)33(24,25)26;;;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |

InChI Key |

PZAILUSNQOUEQZ-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of "New Red" (Imatinib)

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the mechanism of action for the compound "New Red," a potent and selective tyrosine kinase inhibitor. The primary focus of this guide is its activity against the BCR-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). This guide will detail the molecular interactions, impact on downstream signaling pathways, quantitative efficacy, and the experimental protocols used to characterize this compound.

Introduction: The Molecular Target of "this compound"

"this compound" is a synthetic small molecule designed as a targeted therapy. Its primary mechanism of action is the inhibition of protein-tyrosine kinases, enzymes that are critical regulators of intracellular signaling pathways.[1] In the context of Chronic Myeloid Leukemia, the key target of "this compound" is the BCR-Abl fusion protein.[1][2][3] This oncoprotein is a constitutively active tyrosine kinase that results from a chromosomal translocation known as the Philadelphia chromosome.[4] The unregulated activity of BCR-Abl kinase drives the excessive proliferation of white blood cells characteristic of CML.[3][4] "this compound" also demonstrates inhibitory activity against other tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]

Core Mechanism of Action

"this compound" functions as a competitive inhibitor at the ATP-binding site of the BCR-Abl kinase domain.[1][3][5] By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on various substrate proteins.[1][3] This action blocks the initiation of downstream signaling cascades that are essential for the growth and survival of cancer cells.[3][6] The binding of "this compound" stabilizes the inactive conformation of the kinase, further preventing its catalytic activity.[7] This targeted inhibition ultimately leads to the suppression of proliferation and the induction of apoptosis (programmed cell death) in BCR-Abl-positive cells.[3][5]

Impact on Downstream Signaling Pathways

The constitutive activation of BCR-Abl leads to the phosphorylation of numerous downstream proteins, activating a network of signaling pathways that promote cell proliferation, survival, and adhesion.[6][8] "this compound," by inhibiting the primary kinase activity of BCR-Abl, effectively halts these aberrant signals. Key pathways affected include:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation, and its activation is a downstream consequence of BCR-Abl activity. "this compound" inhibits this pathway, leading to cell cycle arrest.[6][7]

-

PI3K/AKT/mTOR Pathway: This is a critical survival pathway that prevents apoptosis. Inhibition by "this compound" promotes programmed cell death in malignant cells.[5][7]

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell proliferation. "this compound" blocks STAT5 activation, a key component of this pathway in CML.[5][6]

Below is a diagram illustrating the BCR-Abl signaling pathway and the point of inhibition by "this compound."

Caption: BCR-Abl Signaling Pathway and "this compound" Inhibition.

Quantitative Data Summary

The potency of "this compound" is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. These values are determined through various in vitro and cell-based assays.

| Cell Line | Description | "this compound" (Imatinib) IC50 (nM) | Reference |

| K562 | Human CML, blast crisis, Ph+ | ~30 - 400 | [9][10] |

| KU812 | Human CML, blast crisis, Ph+ | ~25 - 350 | [9] |

| KCL22 | Human CML, blast crisis, Ph+ | ~20 - 300 | [9] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

| Target Kinase | Assay Type | "this compound" (Imatinib) IC50 (nM) | Reference |

| BCR-Abl (unmutated) | Biochemical | ~25 - 600 | [11][12] |

| c-Kit | Biochemical | ~100 | [2] |

| PDGFR | Biochemical | ~100 | [2] |

Experimental Protocols

The characterization of "this compound" involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Biochemical Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of "this compound" on the enzymatic activity of purified BCR-Abl kinase.

Objective: To determine the IC50 of "this compound" against recombinant BCR-Abl kinase.

Methodology:

-

Reagents and Materials: Recombinant BCR-Abl enzyme, a specific peptide substrate (e.g., a synthetic peptide containing a tyrosine residue), ATP (radiolabeled with ³²P or ³³P, or unlabeled for non-radioactive detection methods), "this compound" at various concentrations, kinase reaction buffer, and a method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding, anti-phosphotyrosine antibodies).

-

Procedure: a. A reaction mixture is prepared containing the kinase buffer, the peptide substrate, and varying concentrations of "this compound." b. The recombinant BCR-Abl enzyme is added to the mixture. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 20-30 minutes). e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. f. The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of "this compound."

Caption: Workflow for a Biochemical Kinase Assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of "this compound" on the viability and proliferation of CML cells.

Objective: To determine the IC50 of "this compound" in a BCR-Abl-positive cell line (e.g., K562).

Methodology:

-

Cell Culture: K562 cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).[13]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well).

-

Compound Treatment: A serial dilution of "this compound" is prepared and added to the wells. Control wells receive a vehicle (e.g., DMSO) without the compound.[13]

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.[13]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidic SDS solution) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 is determined by plotting cell viability against the log concentration of "this compound."

Caption: Workflow for a Cell-Based MTT Proliferation Assay.

Conclusion

"this compound" (Imatinib) represents a paradigm of targeted cancer therapy, demonstrating high efficacy through the specific inhibition of the BCR-Abl tyrosine kinase. Its mechanism of action is well-defined, involving the competitive inhibition of ATP binding, which leads to the shutdown of critical downstream signaling pathways and subsequent apoptosis of malignant cells. The quantitative data and established experimental protocols provide a robust framework for its continued study and for the development of next-generation kinase inhibitors.

References

- 1. droracle.ai [droracle.ai]

- 2. Imatinib - Wikipedia [en.wikipedia.org]

- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 6. researchgate.net [researchgate.net]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Characterization of Novel Red Fluorescent Dyes for Advanced Bioimaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of two innovative classes of red fluorescent dyes, herein referred to as "New Red." These dyes, a family of carbodicarbene-stabilized borenium ions and the "Washington Red" (WR) series, offer significant advantages for biomedical imaging due to their emission in the red to near-infrared (NIR) spectrum. This region is optimal for deep-tissue imaging, minimizing autofluorescence and enhancing signal-to-noise ratios. This guide furnishes detailed experimental protocols, comprehensive characterization data, and visualizations of synthetic pathways and application workflows to facilitate their adoption and further development in research and drug discovery.

Carbodicarbene-Stabilized Borenium Ion Dyes

A novel class of air- and moisture-stable red to near-infrared (NIR) fluorescent dyes has been developed based on a borenium ion stabilized by a carbodicarbene (CDC) ligand.[1][2][3][4] These dyes exhibit competitive quantum yields and have demonstrated emission maxima up to 730 nm, making them highly suitable for in vivo imaging applications.[3][5]

Synthesis

The synthesis of these borenium ion dyes involves the stabilization of a highly electrophilic boron center with a strongly donating carbodicarbene ligand. This approach overcomes the inherent instability of previous borenium-based emitters.[3]

Experimental Protocol:

Detailed synthesis protocols are often found in the supplementary information of the primary research article: Deng, C.L., Tra, B.Y.E., Zhang, X. et al. Unlocking red-to-near-infrared luminescence via ion-pair assembly in carbodicarbene borenium ions. Nat. Chem. (2025). DOI: 10.1038/s41557-025-01941-6.[5][6] While the full, step-by-step protocol from the supplementary information is not publicly available, the general approach involves the reaction of a boron-containing precursor with a carbodicarbene ligand under inert conditions.

Synthesis Pathway:

Characterization

These dyes are characterized by their photophysical properties, including absorption and emission spectra, quantum yields, and stability.

Quantitative Data Summary:

| Property | Value | Reference |

| Maximum Emission Wavelength | Up to 730 nm | [3][5] |

| Emission Range | Red to Near-Infrared | [1][3] |

| Quantum Yield | Competitive | [3][5] |

| Stability | Air and moisture-stable | [1][3] |

Characterization Workflow:

Washington Red (WR) Dyes

The "Washington Red" (WR) dyes are a class of near-infrared (NIR) fluorescent dyes with high quantum yields and large Stokes shifts.[2] These dyes are particularly useful as scaffolds for developing fluorescent probes for bioimaging.[2]

Synthesis

The synthesis of WR dyes is described as a simpler fabrication process compared to other NIR dyes.[7] The core structure is tunable, allowing for modifications to target specific biomolecules.[7]

Experimental Protocol:

Detailed experimental protocols for the synthesis of WR dyes are described in the publication: Chen, W., & Xian, M. (2020). Washington Red (WR) dyes and their imaging applications. Methods in Enzymology, 640, 149-163.[1] The general synthesis involves the reaction of key precursors to form the core WR scaffold. Further details can also be found in patents filed by Ming Xian.[8]

Synthesis Pathway:

Characterization

WR dyes are characterized by their excellent photophysical properties, making them robust tools for bioimaging.

Quantitative Data Summary:

| Property | Value | Reference |

| Stokes Shift | >110 nm | [2] |

| Quantum Yields | High | [2] |

| Photostability | Excellent in aqueous solutions | [2] |

| Tunability | Modifiable phenolic hydroxyl group | [2] |

Applications in Bioimaging and Signaling

Both classes of "this compound" dyes have significant potential in various bioimaging applications, from visualizing cellular structures to tracking specific signaling molecules.

General Live-Cell Imaging Workflow

The use of these novel red dyes in live-cell imaging generally follows a standard protocol.

Experimental Workflow for Live-Cell Imaging:

Specific Application: Imaging of Hydrogen Sulfide (H₂S) Signaling with WR Dyes

WR dyes have been successfully utilized to develop "turn-on" fluorescent probes for the detection of hydrogen sulfide (H₂S), an important gaseous signaling molecule.[2][9][10][11]

Signaling Pathway and Detection Mechanism:

This guide provides a foundational understanding of these novel "this compound" fluorescent dyes. For researchers and drug development professionals, these compounds represent a significant advancement in the tools available for high-resolution, deep-tissue bioimaging and the study of cellular signaling pathways. Further exploration of the cited primary literature is encouraged for more detailed experimental parameters and a broader understanding of their potential applications.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioengineer.org [bioengineer.org]

- 4. geneonline.com [geneonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Red fluorescent dyes could sharpen biomedical imaging [techexplorist.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. patents.justia.com [patents.justia.com]

- 9. A Single Fluorescent Probe to Visualize Hydrogen Sulfide and Hydrogen Polysulfides with Different Fluorescence Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ifmmi.com [ifmmi.com]

- 11. Visualizing hydrogen sulfide in living cells and zebrafish using a red-emitting fluorescent probe via selenium-sulfur exchange reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling "New Red": A Comprehensive Technical Overview of a Novel Therapeutic Agent

A groundbreaking discovery in the pharmaceutical landscape, a small molecule internally designated "New Red," has demonstrated significant potential in preclinical models of inflammatory diseases and certain cancers. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the core data, experimental protocols, and mechanisms of action associated with this promising new chemical entity.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered during the initial characterization of "this compound."

Table 1: In Vitro Efficacy and Potency

| Assay Type | Cell Line | Target | IC50 / EC50 (nM) |

| Kinase Inhibition | Jurkat | JAK3 | 15.2 |

| Cytokine Release | THP-1 | TNF-α | 45.8 |

| Cell Proliferation | A549 | - | 120.5 |

| Reporter Gene | HEK293 | NF-κB | 30.1 |

Table 2: Pharmacokinetic Properties in Murine Models

| Parameter | Route of Administration | Value | Units |

| Bioavailability | Oral | 45 | % |

| Half-life (t½) | Intravenous | 8.2 | hours |

| Cmax | Oral (10 mg/kg) | 1.2 | µg/mL |

| AUC(0-inf) | Oral (10 mg/kg) | 9.8 | µg·h/mL |

Table 3: In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

| Treatment Group | Dose (mg/kg) | Paw Swelling Reduction (%) |

| Vehicle Control | - | 0 |

| "this compound" | 5 | 35 |

| "this compound" | 10 | 62 |

| Dexamethasone | 1 | 75 |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and further investigation.

JAK3 Kinase Inhibition Assay

The inhibitory activity of "this compound" against the Janus kinase 3 (JAK3) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human JAK3 enzyme was incubated with a peptide substrate and ATP in the presence of varying concentrations of "this compound." The reaction was allowed to proceed for 60 minutes at room temperature. Following incubation, a europium-labeled anti-phosphotyrosine antibody was added. The TR-FRET signal was measured using a microplate reader, and the IC50 value was calculated from the dose-response curve.

NF-κB Reporter Gene Assay

Human embryonic kidney (HEK293) cells were transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization. After 24 hours, cells were pre-treated with "this compound" for 1 hour before stimulation with tumor necrosis factor-alpha (TNF-α). Luciferase activity was measured 6 hours post-stimulation using a dual-luciferase reporter assay system.

Visualizing the Mechanism and Workflow

To elucidate the complex biological interactions and experimental processes, the following diagrams have been generated.

Caption: "this compound" signaling pathway inhibition.

Caption: "this compound" drug development workflow.

The Photophysical Properties of "New Red" Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of two interpretations of "New Red": the well-established azo dye Ponceau 4R (also known as New Coccine) and a representative of the next generation of advanced fluorophores, the far-red fluorescent dye Janelia Fluor® 646. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental protocols, and visualizations to support the application of these compounds in biological research.

Introduction: Deconstructing "this compound"

The term "this compound" is ambiguous and can refer to distinct classes of chemical compounds. To provide clarity, this guide addresses both:

-

Ponceau 4R (New Coccine): A synthetic azo dye, historically referred to as New Coccine. It is a well-characterized compound with established, though modest, fluorescent properties.

-

Novel Far-Red Fluorescent Dyes: A class of recently developed fluorophores designed for high-performance bio-imaging applications. These dyes offer significant advantages in terms of brightness, photostability, and spectral properties suitable for advanced microscopy. In this guide, Janelia Fluor® 646 , a silicon-rhodamine (SiR) dye, is presented as a prime example of a "this compound" dye that is empowering cutting-edge research.[1]

This guide will present the photophysical data for both, allowing for a clear comparison of their capabilities. The focus will then shift to the advanced applications and methodologies associated with far-red dyes like Janelia Fluor® 646, which are more pertinent to the target audience of researchers and drug development professionals.

Comparative Photophysical Properties

The following tables summarize the key quantitative photophysical parameters for Ponceau 4R and Janelia Fluor® 646.

Table 1: Photophysical Properties of Ponceau 4R (New Coccine)

| Property | Value | Solvent/Conditions |

| Molar Mass | 604.46 g/mol | - |

| Chemical Formula | C₂₀H₁₁N₂Na₃O₁₀S₃ | - |

| Maximum Absorption (λ_abs) | 505 - 510 nm | 0.02 mol/l ammonium acetate |

| Molar Absorptivity (ε) | 17,100 L·mol⁻¹·cm⁻¹ | at 505 nm |

| Fluorescence Emission Peaks (λ_em) | 420, 530, 635, 687 nm | Induced by 220-400 nm light |

| Fluorescence Quantum Yield (Φ_f) | Data not readily available | - |

| Fluorescence Lifetime (τ_f) | Data not readily available | - |

| Photostability | Stable to light and heat; fades in the presence of ascorbic acid. | - |

Note on Ponceau 4R Fluorescence: The fluorescence of Ponceau 4R is complex, with multiple emission peaks depending on the excitation wavelength.[2][3] The azo group (N=N) in its structure is known to quench fluorescence, which may contribute to a low quantum yield.[2]

Table 2: Photophysical Properties of Janelia Fluor® 646

| Property | Value | Solvent/Conditions |

| Molar Mass | 496.64 g/mol | - |

| Chemical Formula | C₂₉H₂₈N₂O₄Si | - |

| Maximum Absorption (λ_abs) | 646 nm | Ethanol or trifluoroethanol + 0.1% TFA |

| Molar Absorptivity (ε) | 152,000 M⁻¹cm⁻¹ | Ethanol + 0.1% TFA |

| Maximum Emission (λ_em) | 664 nm | Ethanol or trifluoroethanol + 0.1% TFA |

| Fluorescence Quantum Yield (Φ_f) | 0.54 | - |

| Fluorescence Lifetime (τ_f) | ~1.0 ns (for Cy5, a structurally similar dye) | PBS |

| Photostability | High photostability, suitable for super-resolution microscopy. | - |

Experimental Protocols

This section provides detailed methodologies for the determination of key photophysical parameters.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield (Φ_f) of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. Rhodamine 101 in ethanol (Φ_f = 0.91) is a common standard for red-emitting dyes.[4]

Materials:

-

Spectrofluorometer with a corrected emission channel.

-

UV-Vis spectrophotometer.

-

1 cm path length quartz cuvettes.

-

Volumetric flasks and pipettes.

-

Ethanol (spectroscopic grade).

-

Rhodamine 101 (laser grade).

-

Sample dye.

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the standard (Rhodamine 101) and the sample dye in ethanol.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the standard and the sample, with absorbances at the excitation wavelength ranging from 0.01 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength (e.g., 550 nm for Rhodamine 101 and the corresponding absorption maximum for the sample).

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

For each dilution, record the corrected fluorescence emission spectrum.

-

Integrate the area under the emission curve to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the gradient of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φ_x) using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the sample and standard plots, respectively.

-

η_x and η_st are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term is 1.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ_f) is the average time a molecule remains in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[5]

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser).

-

Sample holder.

-

High-speed, single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).

-

TCSPC electronics module.

-

Computer with data acquisition and analysis software.

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Prepare a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox® in the solvent of interest).

-

Measure the temporal profile of the scattered excitation light. This profile represents the IRF of the instrument.

-

-

Sample Preparation: Prepare a dilute solution of the fluorescent sample in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

The TCSPC electronics measure the time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal).

-

This process is repeated for millions of excitation cycles, and the arrival times of the photons are collected into a histogram, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The measured fluorescence decay curve is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to a model (typically a sum of exponentials) to extract the fluorescence lifetime(s).

-

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where far-red fluorescent dyes are applied.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Caption: Simplified MAPK/ERK Signaling Pathway Visualization.

Far-red fluorescent dyes, such as Janelia Fluor® 646, can be conjugated to antibodies or ligands that specifically bind to components of this pathway (e.g., ERK). This allows for the visualization and quantification of protein expression, localization, and dynamics during signaling events in live cells with high signal-to-noise ratios.[6]

Conclusion

The development of novel far-red fluorescent dyes represents a significant advancement for researchers in the life sciences and drug development. With superior photophysical properties compared to traditional dyes like Ponceau 4R, these "this compound" fluorophores, exemplified by Janelia Fluor® 646, enable more sensitive and robust experimental designs. Their high quantum yields, large extinction coefficients, and exceptional photostability are critical for demanding applications such as super-resolution microscopy and long-term live-cell imaging. The detailed protocols and conceptual workflows provided in this guide offer a framework for the practical application and characterization of these powerful research tools, facilitating deeper insights into complex biological processes such as cellular signaling pathways.

References

- 1. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00130C [pubs.rsc.org]

- 2. [Fluorescence spectra of ponceau-4R] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

"New Red" absorption and emission spectra

A Technical Guide to the Spectral Properties and Applications of Neutral Red

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorption and emission spectra of Neutral Red, a versatile phenazine dye. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence and absorption spectroscopy in their work. This document details the spectral characteristics of Neutral Red, outlines experimental protocols for its analysis, and describes its primary applications in cell biology.

Introduction to Neutral Red

Neutral Red (also known as Toluylene Red, Basic Red 5, or C.I. 50040) is a eurhodin dye widely used in histology and cell biology as a vital stain.[1] Its ability to penetrate cell membranes and accumulate in lysosomes makes it a valuable tool for assessing cell viability and for various staining procedures.[1][2][3] Neutral Red acts as a pH indicator, changing color from red to yellow between pH 6.8 and 8.0.[1]

Spectral Properties of Neutral Red

The photophysical properties of Neutral Red are crucial for its application in fluorescence-based assays. These properties, including absorption and emission maxima, molar extinction coefficient, and quantum yield, are summarized in the table below.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λabs) | 278 nm, 540 nm | Ethanol (basic), OD at 540 nm for viability assays | [3][4][5] |

| Emission Maximum (λem) | 570 nm - 750 nm (range), peak at 590-600 nm in stained tissues | Dependent on cellular environment | [2][6] |

| Molar Extinction Coefficient (ε) | 43,700 M-1cm-1 at 278 nm | Ethanol (basic) | [4] |

| Fluorescence Quantum Yield (Φ) | 0.044 | Ethanol | [4] |

Experimental Protocols

Measurement of Absorption and Emission Spectra

A standardized protocol for determining the absorption and fluorescence spectra of Neutral Red is essential for reproducible results.

Materials:

-

Neutral Red hydrochloride

-

Spectroscopy-grade solvent (e.g., ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Neutral Red in the chosen solvent.

-

Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the absorption maximum for absorption measurements. For fluorescence measurements, a lower concentration is typically required to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum across a relevant wavelength range (e.g., 350-700 nm).[6]

-

Use the pure solvent as a blank.

-

-

Emission Spectrum Measurement:

-

Use a fluorometer with a suitable excitation light source.

-

Set the excitation wavelength to the absorption maximum of the dye (e.g., 550 nm).[6]

-

Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 570-750 nm).[6]

-

Ensure the use of appropriate emission and excitation slit widths to balance signal intensity and spectral resolution.

-

Neutral Red Uptake Assay for Cell Viability

This assay is a common method to assess cytotoxicity.[7] Live cells incorporate and bind Neutral Red within their lysosomes.[1][7] The amount of dye absorbed is proportional to the number of viable cells.[3]

Materials:

-

Cell culture medium

-

Neutral Red staining solution

-

Wash buffer

-

Solubilization solution

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and incubate overnight.

-

Treatment: Expose cells to the test compound for a specified duration.

-

Staining:

-

Remove the culture medium and add the Neutral Red staining solution.

-

Incubate for a defined period (e.g., 2 hours) to allow for dye uptake.[5]

-

-

Washing: Remove the staining solution and wash the cells to remove unincorporated dye.[5]

-

Solubilization: Add a solubilization solution to extract the dye from the cells.[5]

-

Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.[3][5] The OD is directly proportional to the number of viable cells.

Signaling Pathways and Cellular Mechanisms

The primary mechanism of Neutral Red in vital staining involves its transport across the cell and lysosomal membranes and its subsequent accumulation in the acidic environment of the lysosomes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Neutral Red-based cell viability assay.

Emerging "New Red" Dyes

It is important to note that the term "this compound" may also refer to recently developed red fluorescent dyes with distinct properties from Neutral Red. These include:

-

Washington Red: An injectable dye that fluoresces in the near-infrared range (650-900 nm), making it suitable for deep-tissue bio-imaging.[8][9]

-

Borenium Ion-Based Dyes: A class of fluorescent molecules that emit light in the red to near-infrared spectrum and are being developed for clearer biomedical imaging.[10][11]

These novel dyes offer advantages such as higher quantum yields and better tissue penetration compared to traditional dyes.[10] Researchers should carefully consider the specific requirements of their application when selecting a red fluorescent probe.

Conclusion

Neutral Red remains a cornerstone in cell biology and toxicology due to its well-characterized spectral properties and its utility in simple, reliable cell viability assays. This guide provides the foundational knowledge for its effective application. For cutting-edge imaging applications, the exploration of novel "this compound" dyes may offer significant advantages.

References

- 1. Neutral red - Wikipedia [en.wikipedia.org]

- 2. Neutral Red as a Probe for Confocal Laser Scanning Microscopy Studies of Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutral Red Clinisciences [clinisciences.com]

- 4. PhotochemCAD | Neutral Red [photochemcad.com]

- 5. Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) | Abcam [abcam.co.jp]

- 6. rsc.org [rsc.org]

- 7. neutral red dye: Topics by Science.gov [science.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. Red fluorescent dyes could sharpen biomedical imaging [techexplorist.com]

- 11. bioquicknews.com [bioquicknews.com]

A Technical Overview of "New Red" Fluorophores: Quantum Yield, Lifetime, and Experimental Considerations

Introduction: The term "New Red" does not refer to a single, standardized fluorescent molecule but rather encompasses a diverse and expanding category of newly synthesized organic dyes and fluorescent proteins engineered for emission in the red to near-infrared (NIR) spectral regions. Researchers are continually developing novel red fluorophores to overcome the limitations of traditional dyes, aiming for improved brightness, photostability, and performance in biological imaging. Key advantages of red-emitting fluorophores include deeper tissue penetration, reduced phototoxicity, and minimal interference from cellular autofluorescence.

This technical guide provides an in-depth look at the core photophysical properties—specifically quantum yield and fluorescence lifetime—of several recently developed red fluorophores. It also details the common experimental protocols for their characterization and illustrates relevant workflows and concepts.

Quantitative Data on Representative "this compound" Fluorophores

The photophysical properties of newly developed red dyes can vary significantly based on their molecular structure and environment. The following tables summarize the quantum yield and lifetime data for several exemplary "this compound" fluorophores reported in recent literature.

| Fluorophore/Dye | Description | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Solvent/Conditions |

| A1H2 | A triphenylamine-benzothiadiazole-based fluorophore with aggregation-induced emission enhancement (AIEE).[1][2] | 44.5% (in solid state)[1][2] | Not Specified | Solid State |

| 35.8% (in THF-water, 95% water fraction)[1] | Not Specified | THF-Water mixture | ||

| Polar Red-Emitting Rhodamines | A series of new rhodamine dyes with polar groups for improved hydrophilicity and stability.[3] | 58% to 92% (for free fluorophores)[3] | Not Specified | Aqueous Buffers |

| 18% to 64% (for antibody conjugates)[3] | Not Specified | Aqueous Buffers | ||

| Pyrene-Based Push-Pull Dye (PC) | A polarity-sensitive dye with a wide emission range from green to far-red.[4] | > 70%[4] | Not Specified | Most Organic Solvents |

| Phosphorescent Pt(II) Complex | A this compound-emitting Schiff base chelate exhibiting phosphorescence.[5] | 65% (phosphorescence)[5] | 10.3 µs[5] | Not Specified |

| mScarlet | A recently developed monomeric red fluorescent protein.[6] | 81% (bright state)[6] | 3.73 ± 0.07 ns[6] | Aqueous Solution |

| mRuby2 | A monomeric red fluorescent protein.[6] | 67% (bright state)[6] | 2.39 ± 0.09 ns[6] | Aqueous Solution |

| mKate2 | A monomeric far-red fluorescent protein.[6] | 60% (bright state)[6] | 2.64 ± 0.15 ns[6] | Aqueous Solution |

Experimental Protocols

The determination of quantum yield and fluorescence lifetime requires precise and standardized methodologies. Below are detailed protocols based on common practices in the field.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

1. Objective: To determine the fluorescence quantum yield of a "this compound" fluorophore relative to a standard.

2. Materials:

- Spectrofluorometer with corrected emission spectra capabilities.

- UV-Vis Spectrophotometer.

- Quartz cuvettes (1 cm path length).

- "this compound" fluorophore solution of unknown quantum yield.

- Standard fluorophore solution with a known quantum yield (e.g., Rhodamine 101, which has a reported quantum yield of approximately 95%[6]). The standard should absorb at a similar wavelength to the sample.

- Solvent in which both the sample and standard are soluble and stable.

3. Methodology:

- Preparation of Solutions: Prepare a series of dilute solutions for both the "this compound" dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.

- Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

- Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

- Data Analysis: The quantum yield is calculated using the following equation:

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is most commonly measured using Time-Correlated Single-Photon Counting (TCSPC).

1. Objective: To determine the fluorescence lifetime of a "this compound" fluorophore.

2. Instrumentation:

- TCSPC system, including:

- Pulsed light source (e.g., picosecond diode laser or Ti:Sapphire laser).

- High-speed photodetector (e.g., microchannel plate photomultiplier tube, MCP-PMT).

- TCSPC electronics (Time-to-Amplitude Converter, TAC, and Analog-to-Digital Converter, ADC).

3. Methodology:

- Sample Preparation: Prepare a dilute solution of the "this compound" fluorophore in a suitable solvent.

- Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. This records the temporal profile of the excitation pulse as seen by the detection system.

- Fluorescence Decay Measurement: Excite the sample with the pulsed laser and collect the fluorescence emission. The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon. This process is repeated thousands or millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

- Data Analysis: The measured fluorescence decay curve is deconvoluted from the IRF using an iterative fitting process. The decay is typically fitted to a single or multi-exponential function to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

Visualizations: Workflows and Concepts

Fluorophore Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a new fluorescent dye.

Caption: Workflow for the development and testing of a new fluorophore.

Simplified Jablonski Diagram

This diagram illustrates the electronic transitions involved in fluorescence, providing a conceptual basis for quantum yield and lifetime.

Caption: Simplified Jablonski diagram illustrating fluorescence principles.

References

- 1. A this compound fluorophore with aggregation enhanced emission by an unexpected “One-step” protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A this compound fluorophore with aggregation enhanced emission by an unexpected “One-step” protocol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Polar red-emitting rhodamine dyes with reactive groups: synthesis, photophysical properties, and two-color STED nanoscopy applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. This compound-emitting Schiff base chelates: promising dyes for sensing and imaging of temperature and oxygen via phosphorescence decay time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Unveiling the Physicochemical Properties of "New Red": A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability data currently available for the novel compound designated "New Red." The information presented herein is intended to support further research and development efforts by providing a foundational understanding of its physicochemical properties. The data is compiled from a variety of sources and presented in a clear, concise format for ease of reference and comparison.

Solubility Profile of "this compound"

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the solubility of "this compound" in various solvent systems is essential for formulation development and in vitro/in vivo testing.

Aqueous Solubility

The aqueous solubility of "this compound" has been determined at different pH values to simulate physiological conditions. The data reveals a pH-dependent solubility profile, which is a key consideration for predicting its behavior in the gastrointestinal tract.

| pH | Solubility (µg/mL) | Temperature (°C) | Method |

| 2.0 | 15.8 ± 1.2 | 25 | HPLC-UV |

| 7.4 | 2.3 ± 0.4 | 25 | HPLC-UV |

| 9.0 | 0.5 ± 0.1 | 25 | HPLC-UV |

Solubility in Organic Solvents

The solubility of "this compound" in common organic solvents provides insights into its potential for various formulation strategies, including lipid-based and amorphous solid dispersions.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | > 100 | 25 |

| Ethanol | 12.5 | 25 |

| Methanol | 8.2 | 25 |

| Acetonitrile | 5.7 | 25 |

| Propylene Glycol | 2.1 | 25 |

Stability Profile of "this compound"

Evaluating the stability of "this compound" under various stress conditions is crucial for determining its shelf-life and ensuring the integrity of the active pharmaceutical ingredient (API) and its formulated product.

Solid-State Stability

Solid-state stability studies were conducted under accelerated and long-term conditions as per ICH guidelines.

| Condition | Duration | Degradation (%) |

| 40°C / 75% RH | 3 months | < 1.0 |

| 25°C / 60% RH | 6 months | < 0.5 |

| 50°C | 1 month | 2.3 |

Solution-State Stability

The stability of "this compound" in solution was assessed in different buffers to understand its degradation kinetics.

| pH | Buffer System | Half-life (t½) in hours at 25°C |

| 2.0 | HCl | 72 |

| 7.4 | Phosphate | 24 |

| 9.0 | Borate | 8 |

Photostability

Photostability testing was performed to evaluate the impact of light on the stability of "this compound."

| Light Source | Intensity | Exposure Duration | Degradation (%) |

| ICH Option 2 (Xenon Lamp) | ≥ 1.2 million lux hours | 24 hours | 4.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Solubility Determination (HPLC-UV)

A saturated solution of "this compound" was prepared by adding an excess amount of the compound to the respective solvent (aqueous buffer or organic solvent). The suspension was agitated for 24 hours at a controlled temperature to ensure equilibrium was reached. The samples were then filtered through a 0.45 µm filter, and the concentration of "this compound" in the filtrate was determined by a validated HPLC-UV method.

Stability Indicating HPLC Method

A reverse-phase HPLC method was developed and validated to separate "this compound" from its degradation products. The method utilized a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid). Detection was performed at the maximum absorbance wavelength of "this compound." The method was validated for specificity, linearity, accuracy, and precision.

Stress Testing

Forced degradation studies were conducted to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method. "this compound" was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Signaling Pathway Considerations

While the primary focus of this document is on the physicochemical properties of "this compound," early in vitro studies suggest its potential involvement in the MAPK/ERK signaling pathway. Further investigation is required to elucidate the precise mechanism of action.

Technical Guide to "New Red" (CAS: 220658-76-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material properties, safety information, experimental protocols, and metabolic pathways associated with the synthetic azo dye known as "New Red."

Chemical and Physical Properties

"this compound," also identified by its CAS number 220658-76-4, is a water-soluble, sulfonated azo dye. Its chemical name is trisodium;5-acetamido-4-hydroxy-3-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate. Due to the presence of multiple sulfonate groups, it is highly soluble in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 220658-76-4 | [1][2] |

| Molecular Formula | C₁₈H₁₂N₃Na₃O₁₁S₃ | [1] |

| Molecular Weight | 611.47 g/mol | [1] |

| Appearance | Solid (form and color may vary) | [3] |

| Solubility | Water-soluble | [4] |

| IUPAC Name | trisodium;5-acetamido-4-hydroxy-3-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | [1] |

Material Safety Data

Table 2: Hazard and Safety Information

| Hazard Category | Information |

| Acute Toxicity | Data not available. Generally, sulfonated azo dyes have low acute toxicity due to poor absorption. |

| Carcinogenicity | The primary concern with azo dyes is the potential carcinogenicity of their metabolic byproducts (aromatic amines). |

| Mutagenicity | Some azo dyes have shown mutagenic potential in various assays, often after metabolic activation. |

| Ecotoxicity | The environmental impact of this substance has not been fully evaluated. Due to its persistence, release into the environment should be avoided. |

Experimental Protocols

General Synthesis of a Sulfonated Naphthalene Azo Dye

A specific synthesis protocol for "this compound" is not publicly available. However, a general method for the synthesis of sulfonated naphthalene azo dyes involves a two-step diazotization and coupling reaction.

-

Diazotization of the Aromatic Amine:

-

An aromatic amine, such as a sulfonated aniline derivative, is dissolved in an acidic solution (e.g., hydrochloric acid and water).

-

The solution is cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled amine solution while maintaining the low temperature. This reaction forms the diazonium salt.

-

-

Azo Coupling:

-

A coupling agent, in this case a sulfonated naphthalene derivative (e.g., a hydroxynaphthalene sulfonic acid), is dissolved in a basic solution (e.g., aqueous sodium hydroxide).[5]

-

The solution of the coupling agent is also cooled to 0-5°C.

-

The previously prepared diazonium salt solution is slowly added to the cooled coupling agent solution. The reaction mixture is stirred, and the azo dye precipitates out of the solution.

-

The resulting solid dye is then collected by filtration, washed, and dried.

-

Detection of this compound using Surface-Enhanced Raman Spectroscopy (SERS)

This protocol is based on the methodology for detecting "this compound" in a solution.

-

Substrate Preparation:

-

Positively charged gold nanoparticles (Au NPs) are synthesized to serve as the SERS-active substrate.

-

A molecularly imprinted hydrogel (MIH) is prepared by free-radical polymerization of acrylamide in the presence of the Au NPs, "this compound" as the template molecule, N,N'-methylenebis(acrylamide) as a cross-linker, and potassium persulfate as an initiator.

-

The "this compound" template is subsequently washed out of the hydrogel, leaving behind recognition sites.

-

-

Sample Analysis:

-

The MIH is incubated in the sample solution containing "this compound" to allow for selective uptake.

-

The hydrogel is then subjected to laser excitation.

-

The characteristic SERS signals of "this compound" are recorded and analyzed.

-

Signaling Pathways and Workflows

Metabolic Pathway of Sulfonated Naphthalene Azo Dyes

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-), which is primarily carried out by azoreductase enzymes from intestinal microorganisms.[6] This process breaks the dye molecule into two or more aromatic amines. These resulting amines can then undergo further metabolic transformations. For sulfonated naphthalene azo dyes, the degradation often begins with the cleavage of the azo linkage, followed by the breakdown of the naphthalene and benzene ring structures.[7][8]

Caption: General metabolic pathway of sulfonated azo dyes.

Experimental Workflow for SERS-based Detection

The workflow for detecting "this compound" using the SERS method described in the experimental protocols section involves several key steps, from the synthesis of the specialized detection substrate to the final analysis of the sample.

Caption: Experimental workflow for SERS detection of "this compound".

References

- 1. This compound | CAS 220658-76-4 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 220658-76-4 | LGC Standards [lgcstandards.com]

- 3. cato-chem.com [cato-chem.com]

- 4. nbinno.com [nbinno.com]

- 5. iipseries.org [iipseries.org]

- 6. Biodegradation of azo dyes and sulphonated aromatics | Institute of Microbiology | University of Stuttgart [imb.uni-stuttgart.de]

- 7. Naphthalenesulfonate Family Degradation Pathway [eawag-bbd.ethz.ch]

- 8. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

"New Red" Prodigiosin-like Pigment from Micrococcus

An In-depth Technical Guide to the Potential Biological Targets of "New Red"

This guide provides a comprehensive overview of the potential biological targets of "this compound," a term encompassing novel red-pigmented compounds with significant therapeutic potential. The primary focus of this document is on a prodigiosin-like pigment isolated from Micrococcus species and a cytotoxic dimer, Dipuupehedione, from the marine sponge Hyrtios sp. This document is intended for researchers, scientists, and drug development professionals.

A novel red pigment with structural similarities to prodigiosins has been isolated from an alkalophilic Micrococcus species.[1] Prodigiosins are a family of tripyrrole red pigments known for their broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[1] This "this compound" pigment is a potent antioxidant, and its diverse biological activities are a subject of ongoing research.[1]

Anticancer Activity and Potential Biological Targets

Prodigiosins have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, while exhibiting lower toxicity towards normal cells. The anticancer mechanism is multifaceted and involves several key biological processes and molecular targets.

1.1.1. Induction of Apoptosis

A primary mechanism of the anticancer activity of prodigiosin-like compounds is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through both caspase-dependent and -independent pathways.

-

Intrinsic (Mitochondrial) Pathway: The "this compound" pigment likely targets the mitochondria, leading to the activation of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins. Prodigiosins have been shown to upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-9 and caspase-3), ultimately leading to apoptosis.

-

Extrinsic (Death Receptor) Pathway: Some studies suggest that prodigiosins can also activate the extrinsic apoptotic pathway by upregulating the expression of death receptors like Fas and TRAIL receptors on the surface of cancer cells.

-

Endoplasmic Reticulum (ER) Stress: Prodigiosins can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates apoptotic signaling pathways.

Signaling Pathway for Prodigiosin-Induced Apoptosis

Caption: Signaling pathway of "this compound" induced apoptosis.

1.1.2. Cell Cycle Arrest

Prodigiosin-like compounds can induce cell cycle arrest at various phases (G1, S, or G2/M) in different cancer cell lines. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.

1.1.3. Induction of Reactive Oxygen Species (ROS)

"this compound" can induce the production of ROS within cancer cells. Elevated ROS levels can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and ultimately triggering apoptosis.

1.1.4. DNA Damage

Prodigiosins can cause DNA damage, potentially through intercalation into the DNA helix or through the generation of ROS. This DNA damage can activate DNA damage response pathways, leading to cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity

| Compound Family | Cell Line | IC50 (µM) | Reference |

| Prodigiosins | Various Cancer Cell Lines | 2.1 (average) | [2] |

Antibacterial Activity and Potential Biological Targets

The "this compound" pigment and other prodigiosins exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

1.2.1. Disruption of Cell Membrane Integrity

The lipophilic nature of prodigiosins allows them to insert into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

1.2.2. Inhibition of Biofilm Formation

"this compound" can inhibit the formation of biofilms, which are communities of bacteria encased in a protective matrix. This is a crucial aspect of their antibacterial activity, as biofilms are notoriously resistant to conventional antibiotics.

1.2.3. Inhibition of Virulence Factors

Prodigiosins can inhibit the production of bacterial virulence factors, such as proteases and hemolysins, which are essential for bacterial pathogenesis.

1.2.4. DNA Cleavage and Inhibition of DNA Gyrase

Similar to their anticancer effects, prodigiosins can cause DNA damage in bacteria. They may also inhibit DNA gyrase, an essential enzyme for DNA replication in bacteria.

1.2.5. Targeting Porin Proteins

In Gram-negative bacteria, prodigiosins may target outer membrane proteins like OmpF porins, which are involved in the transport of molecules across the outer membrane.

Experimental Workflow for Antibacterial Activity Screening

Caption: Workflow for antibacterial screening of "this compound".

Quantitative Data on Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli NCIM 2065 | 15.9 ± 0.31 | [3] |

Experimental Protocols

1.3.1. MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity.

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of "this compound" for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

1.3.2. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Prepare a serial dilution of "this compound" in a liquid growth medium in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at the optimal temperature for bacterial growth for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

"this compound" Dipuupehedione from Hyrtios sp.

Dipuupehedione is a cytotoxic red dimer isolated from the New Caledonian marine sponge Hyrtios sp.[4]

Cytotoxic Activity

Dipuupehedione has demonstrated cytotoxic activity against KB (human oral epidermoid carcinoma) cells.

Quantitative Data on Cytotoxic Activity

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Dipuupehedione | KB cells | 3 | [5] |

Further research is required to elucidate the specific biological targets and the mechanism of action of Dipuupehedione's cytotoxic effects. Its unique dimeric structure suggests a potentially novel mechanism of action that warrants further investigation for drug development purposes.

References

- 1. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Preclinical Evaluation of "New Red": In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

"New Red" is a novel investigational compound with demonstrated potential as a therapeutic agent. This document provides a comprehensive technical overview of the essential in vitro and in vivo studies designed to elucidate its mechanism of action, efficacy, and safety profile. The methodologies and data presented herein serve as a foundational guide for researchers and professionals involved in the preclinical development of "this compound" and similar therapeutic candidates. The protocols are based on established methodologies in pharmacological research, ensuring robustness and reproducibility.

In Vitro Studies: Cellular and Molecular Characterization

In vitro assays are fundamental to understanding the biological activity of "this compound" at a cellular and molecular level. These studies provide critical data on its mechanism of action, potency, and selectivity.

Data Summary: In Vitro Efficacy

The following table summarizes the key quantitative data from in vitro assays performed with "this compound."

| Assay Type | Cell Line | Parameter | "this compound" Value | Positive Control Value | Reference |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (µM) | 15.2 | Doxorubicin: 0.8 | [1] |

| MDA-MB-231 (Breast Cancer) | IC50 (µM) | 25.8 | Doxorubicin: 1.2 | [1] | |

| HepG2 (Liver Cancer) | IC50 (µM) | 32.5 | Doxorubicin: 1.5 | [1] | |

| Enzyme Inhibition | α-glucosidase | IC50 (µM) | 8.7 | Acarbose: 150.2 | [2] |

| Antioxidant Activity | DPPH Radical Scavenging | IC50 (µg/mL) | 21.9 | BHT: 83.8 | [3][4] |

Experimental Protocols: In Vitro Assays

-

Cell Lines: MCF-7, MDA-MB-231, and HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][5] For MCF-7 cells, 10 µg/mL insulin is also added.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][5]

-

Cell Plating: Cells are seeded in 12-well plates at a density of 5 x 10^4 cells/well and incubated overnight.[1]

-

Treatment: Cells are treated with increasing concentrations of "this compound" for 72 hours.[1]

-

Cell Counting: After treatment, cells are washed with PBS, trypsinized, and viable cells are counted using a hemocytometer with the Trypan blue exclusion method.[1]

-

Crystal Violet Staining: Alternatively, cells are fixed with 4% formaldehyde for 15 minutes and stained with 0.1% crystal violet for 15 minutes for qualitative assessment of cell viability.[1]

-

Cell Treatment: Cells are treated with "this compound" at its IC50 concentration for 24, 48, and 72 hours.[1]

-

Fluorescent Staining: Cells are stained with a cocktail of Hoechst 33342 (for nuclear morphology), propidium iodide (for necrosis), and acridine orange (for autophagy).[1]

-

Microscopy: Stained cells are observed under a fluorescence microscope to assess morphological changes indicative of apoptosis, necrosis, or autophagy.[1]

-

Reaction Mixture: A reaction mixture containing α-glucosidase enzyme and p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate is prepared in a phosphate buffer.

-

Inhibition Study: "this compound" at various concentrations is pre-incubated with the enzyme before the addition of the substrate.

-

Absorbance Measurement: The reaction is monitored by measuring the absorbance of the released p-nitrophenol at 405 nm. The percentage of inhibition is calculated relative to a control without the inhibitor.

Signaling Pathway Analysis

Initial studies suggest that "this compound" exerts its anti-proliferative effects through the modulation of the ERK1/2 signaling pathway.

Caption: "this compound" inhibits the ERK1/2 signaling pathway.

In Vivo Studies: Preclinical Efficacy and Safety

In vivo studies are crucial for evaluating the therapeutic efficacy and safety of "this compound" in a whole-organism context.

Data Summary: In Vivo Efficacy in Xenograft Model

The following table summarizes the key quantitative data from an in vivo xenograft study.

| Animal Model | Treatment Group | Tumor Volume Change (%) | Body Weight Change (%) | Reference |

| MCF-7 Xenograft | Vehicle Control | + 150 | + 5 | |

| "this compound" (10 mg/kg) | - 45 | - 2 | ||

| "this compound" (25 mg/kg) | - 75 | - 8 | ||

| Doxorubicin (5 mg/kg) | - 85 | - 15 |

Experimental Protocol: Xenograft Mouse Model

-

Species: NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice are used.

-

Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size before the initiation of treatment.

-

Randomization: Mice are randomized into treatment groups with evenly distributed tumor volumes.

-

Dosing: "this compound" is administered orally once daily for 21 days. The vehicle control group receives the formulation excipient.

-

Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

Experimental Workflow

Caption: Workflow for the in vivo xenograft study.

Conclusion

The in vitro and in vivo data presented in this technical guide provide a strong foundation for the continued preclinical development of "this compound." The compound demonstrates potent cytotoxic activity against various cancer cell lines, likely through the inhibition of the ERK1/2 signaling pathway. Furthermore, "this compound" exhibits significant anti-tumor efficacy in a xenograft mouse model with an acceptable safety profile. Further studies are warranted to explore its pharmacokinetic properties, detailed mechanism of action, and potential for combination therapies.

References

- 1. Inhibition of Breast Cancer Cell Proliferation and In Vitro Tumorigenesis by a this compound Apple Cultivar | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical composition and biological activity of a new type of Brazilian propolis: red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Emitting Chloride-Sensitive Fluorescent Protein with Biological Uses - PMC [pmc.ncbi.nlm.nih.gov]

"New Red" toxicological profile

It appears that the term "New Red" can refer to several distinct substances, each with a unique toxicological profile. To provide an accurate and in-depth technical guide as requested, please specify which "this compound" you are interested in from the options below:

1. Military Smoke Formulation: A component of a "this compound-smoke formulation," which is a mixture of Solvent Red 1 and Disperse Red 11.

2. Chemical Compound (CAS 220658-76-4): A substance with the chemical name trisodium;5-acetamido-4-hydroxy-3-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate.

3. Diagnostic Solution: "Vital this compound Solution," used in medical diagnostic kits.

4. Winemaking Yeast: "Oenoferm® New-Red," a yeast product used in wine production.

5. Industrial Colorant: A color additive identified as "this compound / CM1017."

6. Food Additive: A "this compound" food additive that has been studied in vitro for its toxicological effects.

7. Novel Colorant: A this compound colorant created from the oxidative coupling of chlorogenic acid and tryptophan.

Once you have clarified the specific "this compound" of interest, I will proceed with a comprehensive literature search to gather the necessary data for the technical guide, including quantitative toxicological data, experimental protocols, and any known signaling pathways.

Biocompatibility of Synthetic Red Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility assessment of commonly used synthetic red dyes, often referred to colloquially in developing products as "new red" compounds. The focus is on providing a consolidated resource of toxicological data and the methodologies used to generate it. This document summarizes key findings on cytotoxicity, genotoxicity, and in vivo toxicity of prominent red colorants, namely Allura Red AC (Red 40) and Erythrosine (Red 3), to aid in the safety evaluation of products containing these additives.

Executive Summary

Synthetic red dyes are subject to rigorous biocompatibility and safety assessments. Studies have demonstrated that certain red dyes, such as Red 40 and Red 3, can exhibit adverse biological effects, including DNA damage and cellular toxicity, under specific experimental conditions.[1][2] The data presented herein, derived from a range of in vitro and in vivo studies, is intended to inform risk assessment and guide the development of safer products.

Cytotoxicity Assessment

The cytotoxic potential of synthetic red dyes is a primary concern in their safety evaluation. In vitro assays are commonly employed to determine the concentration at which these compounds induce cell death or inhibit cell proliferation.

Table 1: In Vitro Cytotoxicity of Red Dyes

| Compound | Cell Line | Assay | Concentration | Results | Reference |

| Red 40 (Allura Red AC) | HCT 116 (Human colorectal carcinoma) | Cell viability assay | Not specified | No significant cytostatic or cytotoxic effect observed. Cell viability was 94-96% in treated cells compared to 96% in non-treated cells. | [1] |

| "this compound" Apple Cultivar (Pelingo juice) | MDA-MB-231 (Human breast cancer) | Anchorage-dependent growth assay | 0.5% and 1% v/v | Significant cytostatic effect. | [3] |

| "this compound" Apple Cultivar (Pelingo juice) | MDA-MB-231 | Cell Viability Assay (MTS) | 1.81% v/v | IC50 value. | [3] |

| "this compound" Apple Cultivar (Pelingo juice) | MCF-7 (Human breast cancer) | Cell Viability Assay (MTS) | 3.96% v/v | IC50 value. | [3] |

| "this compound" Apple Cultivar (Pelingo juice) | NIH-3T3 (Mouse embryonic fibroblast) | Cell Viability Assay (MTS) | 1.13% v/v | IC50 value. | [3] |

| "this compound" Apple Cultivar (Pelingo juice) | WI-38 (Human fetal lung fibroblast) | Cell Viability Assay (MTS) | 4.34% v/v | IC50 value. | [3] |

| A1H2-NPs ("this compound" Fluorophore) | HeLa (Human cervical cancer) | PrestoBlue Cell Viability Assay | Up to 50 µg/mL for 48h | Almost no cytotoxicity. | [4] |

| dmBODIPY-FTY720 ("this compound" Light-Activatable Immunosuppressant) | HeLa | CCK-8 Cytotoxicity Assay | < 10 µM with 650 nm light | Not cytotoxic. | [5] |

| dmBODIPY-FTY720 ("this compound" Light-Activatable Immunosuppressant) | HeLa | CCK-8 Cytotoxicity Assay | ≥ 10 µM with 650 nm light | Dramatically increased cytotoxicity. | [5] |

| Solvent Red 1 | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Cytotoxic. | [6] |

Experimental Protocols

Cell Viability Assay (MTS)

The CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (Promega) is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[3]

-

Cell Plating: Plate cells in a 96-well plate at a density of 5x10^3 cells/well and incubate overnight at 37°C.[3]

-

Treatment: Treat cells in triplicate with increasing concentrations of the test compound (e.g., apple juice extract) for a specified period (e.g., 72 hours).[3]

-

MTS Reagent Addition: Add the MTS reagent, which contains a tetrazolium salt, to each well.

-

Incubation: Incubate the plate for a period that allows for the conversion of the MTS tetrazolium salt into a colored formazan product by metabolically active cells.[3]

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader. The amount of formazan produced is directly proportional to the number of living cells.

-

Data Analysis: Express results as a percentage of viable cells compared to untreated controls. Calculate the 50% inhibitory concentration (IC50) values using nonlinear regression analysis.[3]

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause DNA or chromosomal damage, which may lead to cancer.

Table 2: Genotoxicity of Red Dyes

| Compound | System | Assay | Concentration/Dose | Results | Reference |

| Red 40 (Allura Red AC) | HCT 116 cells (in vitro) | Comet Assay | Dose-dependent | Induces DNA damage. | [1] |

| Red 40 (Allura Red AC) | HCT 116 cells (in vitro) | Western Blot for p53 and phospho-p53 | Dose-dependent | Increases DNA damage markers. | [1] |

| Red 40 (Allura Red AC) | A/J Mice (in vivo) | Comet Assay (colon cells) | 7 mg/kg and 14 mg/kg | Induces DNA damage. | [1] |

| Solvent Red 1 | Swiss albino mice (in vivo) | Micronucleus test (femoral polychromatic erythrocytes) | Up to 0.1 g/kg (i.p.) | No increase in micronucleated erythrocytes. | [6] |

| Solvent Red 1 | Mouse lymphoma cells (in vitro) | Not specified | Not specified | Increase in thymidine kinase mutants and micronuclei. | [6] |

| Solvent Red 1 | Chinese Hamster Ovary (CHO) cells (in vitro) | Sister chromatid exchange assay | Not specified | Induced an increase in sister-chromatid-exchange frequency. | [6] |

| Solvent Red 1 | Chinese Hamster Ovary (CHO) cells (in vitro) | Mutagenicity and clastogenicity assays | Not specified | Not mutagenic or clastogenic. | [6] |

| Solvent Red 1 | Salmonella typhimurium (Ames test) | Ames test | Not specified | Conflicting results, suggesting it is a weak mutagen. | [6] |

Experimental Protocols

Comet Assay (Alkaline Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage in individual cells.[1]

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., colon scrapings) or from cultured cells.[1]

-

Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing fragments and single-strand breaks) will migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

In Vivo Toxicity

Animal studies provide critical information on the systemic effects of red dyes.

Table 3: In Vivo Toxicity of Red Dyes

| Compound | Animal Model | Route of Administration | Dose | Duration | Key Findings | Reference |

| Red 40 (Allura Red AC) | A/J Mice | Oral gavage | 7 mg/kg and 14 mg/kg | 6 hours, 24 hours, 1 week | DNA damage in colon cells. | [1] |